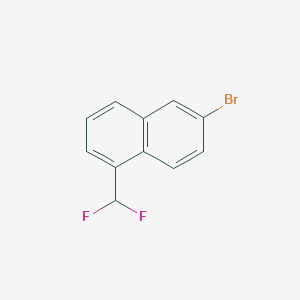
6-Bromo-1-(difluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoromethyl group are substituted at the 6th and 1st positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(difluoromethyl)naphthalene typically involves the bromination of naphthalene followed by the introduction of the difluoromethyl group. One common method is the photobromination of naphthalene using molecular bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions, often at low temperatures, to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The difluoromethylation step can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-(difluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives.
Oxidation Products: Naphthoquinones or other oxidized forms.
Reduction Products: Reduced naphthalene derivatives.
Coupling Products: Biaryl or alkyl-naphthalene compounds.
Applications De Recherche Scientifique
6-Bromo-1-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-(difluoromethyl)naphthalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its bromine and difluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-(difluoromethyl)naphthalene
- 1-Bromo-4-(difluoromethyl)naphthalene
- 1-Bromo-5-(difluoromethyl)naphthalene
Uniqueness
6-Bromo-1-(difluoromethyl)naphthalene is unique due to the specific positioning of the bromine and difluoromethyl groups on the naphthalene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of both bromine and difluoromethyl groups also imparts unique chemical and physical properties, such as increased stability and specific reactivity patterns .
Propriétés
Numéro CAS |
1261752-46-8 |
|---|---|
Formule moléculaire |
C11H7BrF2 |
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
6-bromo-1-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,11H |
Clé InChI |
BGOYFCDOTSAREJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)Br)C(=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


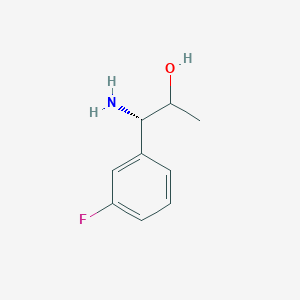
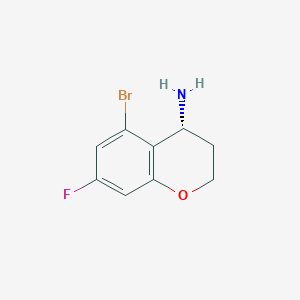
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13032045.png)

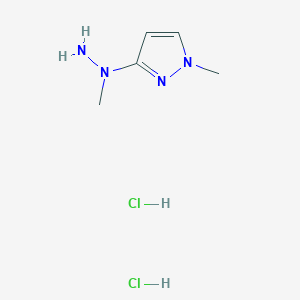
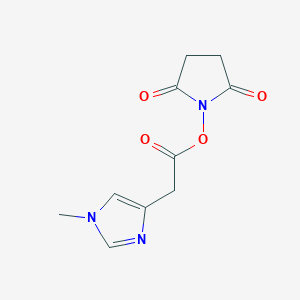
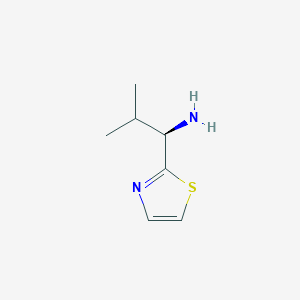
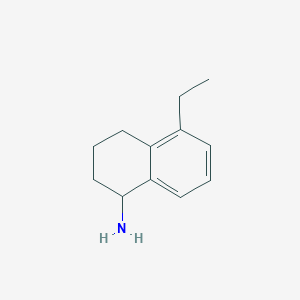


![ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13032091.png)

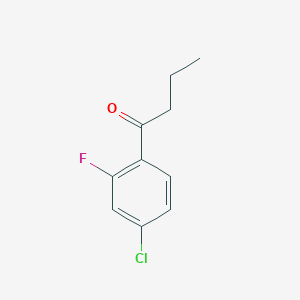
![4H-Pyrazolo[1,5-a]indol-4-one](/img/structure/B13032119.png)
